molecular formula C6H4BrFN2O2 B2819823 3-Bromo-2-fluoro-6-nitroaniline CAS No. 1804841-26-6

3-Bromo-2-fluoro-6-nitroaniline

Cat. No.: B2819823
CAS No.: 1804841-26-6
M. Wt: 235.012
InChI Key: SCAQBSHGBYKWET-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-6-nitroaniline is an aromatic compound with the molecular formula C6H4BrFN2O2 It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-6-nitroaniline typically involves multiple steps:

    Bromination: The addition of a bromine atom to the ring.

    Fluorination: The incorporation of a fluorine atom.

One common method involves the nitration of 2-bromoaniline followed by fluorination. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and reagents such as hexafluorophosphoric acid for fluorination .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-fluoro-6-nitroaniline can undergo various chemical reactions, including:

    Substitution Reactions: The nitro, bromine, and fluorine groups can be substituted under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group.

    Oxidation Reactions: The compound can undergo oxidation to form different products.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products:

    Substitution: Formation of derivatives with different substituents.

    Reduction: Formation of 3-Bromo-2-fluoro-6-aminoaniline.

    Oxidation: Formation of various oxidized products depending on the conditions.

Scientific Research Applications

3-Bromo-2-fluoro-6-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-6-nitroaniline involves its interaction with various molecular targets. The nitro group can participate in electron transfer reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets. These interactions can affect biological pathways and lead to various effects.

Comparison with Similar Compounds

  • 3-Bromo-6-fluoro-2-nitroaniline
  • 2-Bromo-3-fluoro-6-nitroaniline
  • 4-Bromo-3-fluoro-2-methyl-6-nitroaniline

Comparison: 3-Bromo-2-fluoro-6-nitroaniline is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of both bromine and fluorine atoms in specific positions can lead to distinct electronic effects and steric interactions .

Properties

IUPAC Name

3-bromo-2-fluoro-6-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFN2O2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAQBSHGBYKWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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